molecular formula C12H22Cl2N2O3 B1678442 Pirbuterol hydrochloride CAS No. 38029-10-6

Pirbuterol hydrochloride

Cat. No.: B1678442
CAS No.: 38029-10-6
M. Wt: 313.22 g/mol
InChI Key: XIDFCZTVVCWBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirbuterol hydrochloride is a selective β₂-adrenergic receptor agonist used primarily for managing reversible obstructive pulmonary diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure features a pyridine ring substitution, distinguishing it from albuterol (salbutamol), which contains a benzene ring . The molecular formula is C₁₂H₂₁ClN₂O₃, with an average molecular weight of 276.761 . Pirbuterol is administered via inhalation (200 µg/actuation) or orally (10–15 mg tablets) and exhibits a dual mechanism: bronchodilation via β₂-receptor activation and mild β₁-activity, which has shown adjunctive benefits in refractory congestive heart failure (CHF) .

Preparation Methods

  • Pirbuterol can be synthesized through various routes, but one common method involves the following steps:
    • Alkylation : Start with 3-hydroxypyridine and react it with tert-butylamine to form the tert-butylamino derivative.
    • Hydroxymethylation : Next, treat the tert-butylamino derivative with formaldehyde to introduce the hydroxymethyl group.
    • Oxidation : Oxidize the resulting compound to form pirbuterol.
  • Industrial production typically involves optimization of these steps for large-scale synthesis.
  • Chemical Reactions Analysis

    • Pirbuterol undergoes reactions typical of β2 adrenergic agonists.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents like oxidizing agents (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., alkyl halides) are used.
    • Major products include derivatives with modified functional groups.
  • Scientific Research Applications

    Pirbuterol hydrochloride is a β2-adrenergic agonist used for bronchodilation in the treatment of respiratory conditions such as asthma . It functions similarly to albuterol but has a pyridine ring instead of a benzene ring in its structure . Pirbuterol's effects include both bronchodilatory and cardiovascular actions .

    Medical Applications

    Pirbuterol is primarily used to treat asthma by reversing acute bronchospasms and preventing future attacks . It is available as pirbuterol acetate in a breath-activated metered-dose inhaler .

    Effective dosages

    • Oral doses For acute therapy of chronic obstructive pulmonary disease, 15-20 mg .
    • Aerosol doses For acute therapy of chronic obstructive pulmonary disease, doses of 400 micrograms or greater .

    Clinical trials

    • In single-dose clinical trials, most patients experienced improved pulmonary function within 5 minutes, based on the forced expiratory volume in one second (FEV1) . Maximum improvement typically occurred between 30 to 60 minutes after one or two inhalations of pirbuterol (200-400 mcg) . The effects of pirbuterol can last for 5 hours or more, based on a 15% or greater increase in FEV1 .
    • In repetitive-dose studies over 12 weeks, 74% of patients on pirbuterol showed clinically significant improvement, compared to 62% on metaproterenol . The onset and duration were similar to single-dose studies . Continued effectiveness was seen in most responding patients over the 12-week period; however, some patients developed tachyphylaxis (tolerance) to the bronchodilator effect .

    Combination Therapy

    Pirbuterol can be combined with other medications like prazosin for enhanced bronchodilation . A mixture of prazosin and pirbuterol, typically administered via aerosol spray, relaxes bronchial tissue in humans . The mixture contains from 10 to 90 parts by weight of prazosin and from 90 to 10 parts by weight of pirbuterol . An especially preferred mixture contains from 20 to 50 parts by weight of prazosin and from 80 to 50 parts by weight of pirbuterol .

    Adverse Effects

    Pirbuterol can lead to side effects, including :

    • Supraventricular and ventricular ectopic beats
    • Tachyphylaxis (tolerance) with chronic use

    Mechanism of Action

  • Comparison with Similar Compounds

    Pirbuterol hydrochloride belongs to the class of short-acting β₂-agonists (SABAs). Below is a detailed comparison with key analogues:

    Structural and Pharmacodynamic Properties

    Compound Core Structure β₂ Selectivity Relative Potency (Inhalation) Duration of Action (Hours)
    Pirbuterol Pyridine ring High 1x (baseline) 5–7
    Albuterol Benzene ring High 3x 4–6
    Terbutaline Resorcinol ring Moderate 2x 4–5
    Metaproterenol Catechol derivative Low 0.5x 3–4
    • Structural Differences : Pirbuterol’s pyridine ring enhances metabolic stability compared to albuterol’s benzene ring, though it reduces potency by weight .
    • Receptor Selectivity: Pirbuterol and albuterol exhibit comparable β₂-selectivity, minimizing cardiac (β₁) side effects . Metaproterenol, a non-selective agonist, has higher β₁ activity, increasing tachycardia risk .

    Efficacy in Clinical Settings

    Bronchodilation

    • Pirbuterol vs. Metaproterenol: A 7-hour study in asthmatics showed pirbuterol (15 mg oral) and metaproterenol (20 mg oral) had equivalent peak bronchodilator effects (29% FEV₁ increase). However, pirbuterol’s effect lasted 7 hours vs. 3 hours for metaproterenol .
    • Pirbuterol vs. Albuterol : Inhaled pirbuterol (400 µg) and albuterol (1200 µg) achieved similar FEV₁ improvements, but pirbuterol required threefold higher doses for equivalent efficacy .

    Cardiovascular Effects

    • Pirbuterol’s mild β₁-activity improves cardiac output in CHF patients without significant tachycardia, unlike non-selective agents like metaproterenol .

    Pharmacokinetics

    Parameter Pirbuterol (Oral) Pirbuterol (Inhalation) Albuterol (Inhalation)
    Tₘₐₓ (hours) 2–3 0.5–1 0.5–1
    Bioavailability 50–60% 10–15% 10–30%
    Elimination Half-life 5–8 2–3 3–4
    • Oral Administration : Pirbuterol’s 15–20 mg oral dose is optimal for acute COPD therapy, while long-term use (30–60 mg/day) shows sustained benefits .
    • Inhalation : Pirbuterol’s lower potency necessitates higher doses (400 µg) than albuterol (100–200 µg) for equivalent effects .

    Regulatory and Clinical Notes

    • Formulations : Available as 10/15 mg tablets and 200 µg/actuation inhalers (e.g., Maxair™) .

    Biological Activity

    Pirbuterol hydrochloride is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological properties, efficacy, and safety profile have been extensively studied, revealing significant insights into its biological activity.

    Pirbuterol exerts its therapeutic effects by selectively stimulating beta-2 adrenergic receptors located in the bronchial smooth muscle. This stimulation activates intracellular adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, which is crucial in alleviating bronchospasm associated with asthma and other respiratory conditions .

    Pharmacokinetics

    • Absorption : Following inhalation, pirbuterol is rapidly absorbed with peak plasma concentrations typically reached within 30 to 60 minutes.
    • Half-life : Approximately 2 hours, allowing for multiple daily dosing.
    • Duration of Action : Clinical studies indicate that the bronchodilatory effect lasts for about 4.5 hours post-administration .

    Clinical Efficacy

    Pirbuterol has demonstrated significant improvements in pulmonary function parameters, notably forced expiratory volume in one second (FEV1). In controlled clinical trials:

    • FEV1 Improvement : Patients treated with pirbuterol showed an average improvement of 41.2% compared to 25.4% for placebo .
    • Duration of Effect : The duration of clinically significant improvement (>15% increase in FEV1) was significantly longer in the pirbuterol group compared to placebo (4.5 hours vs. 1.8 hours) .

    Comparative Studies

    In comparative studies with other beta-2 agonists:

    Drug ComparisonFEV1 Improvement (%)Duration of Action (hours)
    Pirbuterol vs. SalbutamolSimilar efficacy observedComparable duration
    Pirbuterol vs. MetaproterenolSimilar efficacy observedEquivalent duration

    These findings suggest that while pirbuterol is less potent by weight compared to some alternatives like albuterol, its clinical efficacy remains significant .

    Safety Profile

    Pirbuterol is generally well-tolerated; however, it may cause side effects such as:

    • Common : Tremors, palpitations.
    • Less Common : Chest pain, dizziness.
    • Rare : Paradoxical bronchospasm, which can be life-threatening if not addressed promptly .

    Case Studies and Research Findings

    • Long-term Use Study : A study involving chronic asthma patients over 12 weeks indicated that 74% of those on pirbuterol experienced significant improvement in FEV1 on at least half of the days monitored .
    • Cardiovascular Effects : Research has shown that pirbuterol does not significantly increase myocardial oxygen demand while improving cardiac function in patients with refractory congestive heart failure .
    • Carcinogenicity Studies : Animal studies have shown no evidence of carcinogenicity or mutagenicity at doses significantly higher than those used clinically .

    Q & A

    Basic Research Questions

    Q. What are the key structural and physicochemical properties of Pirbuterol hydrochloride relevant to experimental design?

    this compound (C₁₂H₂₁ClN₂O₃; molecular weight 276.761 g/mol) is a selective β₂-adrenergic agonist with stereochemical complexity (0 of 1 defined stereocenters). Its pyridinedimethanol backbone and tert-butylaminoethyl side chain influence solubility, stability, and receptor binding. Researchers should prioritize stereochemical analysis (e.g., chiral HPLC) and pH-dependent stability studies due to its hygroscopic nature .

    Q. How can researchers validate the purity of this compound batches for in vitro studies?

    Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Compare retention times against USP/Ph.Eur. reference standards. Impurity profiling should include limits for related substances (e.g., 6-[2-(tert-butylamino)-1-hydroxyethyl]pyridin-3-ol) at ≤0.5% per ICH guidelines. Quantify residual solvents (e.g., methanol, ethyl acetate) via GC-MS, adhering to pharmacopeial limits .

    Q. What in vitro models are optimal for assessing this compound’s β₂-adrenergic activity?

    Isolated guinea pig tracheal rings or human bronchial smooth muscle cells are standard. Measure cAMP production (via ELISA) or relaxation kinetics (force transduction). Include positive controls (e.g., salmeterol) and account for receptor desensitization by pre-treating tissues with forskolin .

    Advanced Research Questions

    Q. How can conflicting data on Pirbuterol’s cardiac effects be resolved in preclinical studies?

    Discrepancies in cardiac output modulation (e.g., Nelson et al. vs. Weber et al.) may arise from species-specific receptor density or dosing protocols. Use telemetry in conscious rats to monitor hemodynamics under chronic administration. Pair with β₁/β₂ knockout models to isolate receptor contributions .

    Q. What methodologies are recommended for studying Pirbuterol’s enantiomeric metabolism in human hepatocytes?

    Employ chiral LC-MS/MS to differentiate (R)- and (S)-enantiomers. Incubate Pirbuterol with CYP2D6/3A4 isoforms (supersomes) and quantify metabolite ratios. Cross-validate with humanized liver mice to assess in vivo relevance. Note that tert-butylamine metabolites may exhibit divergent pharmacokinetics .

    Q. How should researchers design assays to evaluate Pirbuterol’s off-target effects on β₁-adrenergic receptors?

    Use radioligand binding assays (³H-CGP 12177 for β₁, ³H-ICI 118551 for β₂). Calculate Ki values via competitive displacement curves. Functional assays (e.g., rat cardiomyocyte contractility) can confirm selectivity. Optimize concentration ranges (1 nM–10 µM) to avoid non-specific G-protein coupling .

    Q. What strategies address batch-to-batch variability in this compound’s pharmacological potency?

    Implement orthogonal analytical methods:

    • Dissolution testing : USP Apparatus II (50 rpm, pH 6.8 buffer).
    • XRPD : Confirm crystalline form to rule out polymorphic transitions.
    • In vitro potency : Standardize cell-based assays (EC₅₀ values ±15% of reference) .

    Q. Methodological Guidance

    Q. How to optimize HPLC conditions for this compound stability-indicating methods?

    Mobile phase: 65:35 v/v phosphate buffer (pH 3.0)–acetonitrile. Column temperature: 30°C. Forced degradation (acid/alkali, oxidative stress) identifies primary degradation products. Validate per ICH Q2(R1) for linearity (1–50 µg/mL), LOD (0.1 µg/mL), and recovery (98–102%) .

    Q. What statistical approaches are suitable for analyzing dose-response relationships in Pirbuterol studies?

    Non-linear regression (e.g., GraphPad Prism) with four-parameter logistic models. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For skewed data (e.g., bronchorelaxation latency), use non-parametric Kruskal-Wallis tests .

    Q. How to reconcile discrepancies between in silico ADME predictions and in vivo Pirbuterol pharmacokinetics?

    Refine computational models using experimental LogP (1.2), plasma protein binding (85%), and t₁/₂ (4–6 hrs in rats). Incorporate hepatic first-pass metabolism via portal vein sampling. Cross-reference with human microdosing trials to validate absorption scaling .

    Properties

    IUPAC Name

    6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XIDFCZTVVCWBGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H22Cl2N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    38677-81-5 (Parent)
    Record name Pirbuterol hydrochloride [USAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID5045120
    Record name Pirbuterol hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5045120
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    313.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    38029-10-6
    Record name Pirbuterol hydrochloride [USAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Pirbuterol hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5045120
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name PIRBUTEROL HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    To 10 ml. of methanol and 10 ml. of 10% hydrochloric acid is added 227 mg. of 2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin, and the resulting reaction mixture allowed to stir at room temperature for 1.5 hrs. Removal of the solvents under vacuum at 70° C. provides 230 mg. of the desired product, which is identical by nuclear magnetic resonance spectroscopy to the product in U.S. Pat. No. 3,700,681.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    One and five-tenths grams (4.8 m moles) of the above intermediate 6-(1-hydroxy-2-t-butylaminoethyl)-2-phenyl-4H-pyrido[3,2-d]-1,3-dioxin is dissolved in 20 ml. of acetone-water (1:1 v/v) and is treated with 1 ml. of 12N hydrochloric acid. After heating the solution to reflux for 5 hrs. the mixture is concentrated to an oil and dissolved in 100 ml. of ethanol. The water is azeotroped with 3 × 100 ml. portions of ethanol and the free base of the product generated by the addition of triethylamine. The solution is concentrated in vacuo to an oily slurry and the free base extracted from the triethylamine hydrochloride by extraction with acetone. The acetone extracts are combined, concentrated to an oil and the oil dissolved in 10 ml. of dry ethanol. Ethanol (.184 ml.) containing hydrogen chloride (188 gm. HCl/ml. ethanol) is added and the solution added dropwise to 2 l. of dry isopropyl ether. The product is filtered and dried, 1.05 g. Further purification by recrystallization from methanol-acetone provides 950 mg. of the product which by infrared and nuclear magnetic resonance spectroscopy and thin-layer chromatography are identical to that in U.S. Pat. No. 3,700,681.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    To a solution of methanol (11.3 l.)--hydrogen chloride gas (620 g., 17 moles) at 20° C. is added, with stirring, 2-phenyl-6-(1-hydroxy-2-t-butylaminoethyl)-4-H-pyrido-[3,2-d]-1,3-dioxin maleate (1880 g., 4.24 moles) over a five minute period. The resulting solution is then stirred for 2 hours at 20°-25° C. and is then concentrated under reduced pressure to a volume of about 3 liters. Acetone (16 liters) is added to the concentrate and the resulting precipitate granulated at 25° C. for a half-hour. The white crystalline solid is separated by filtration and washed with acetone (4 liters). Yield = quantitative. M.P. 183°-187° C. (dec.).
    Quantity
    620 g
    Type
    reactant
    Reaction Step Two
    Quantity
    11.3 L
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
    Pirbuterol hydrochloride
    3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
    Pirbuterol hydrochloride
    3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
    Pirbuterol hydrochloride
    3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
    Pirbuterol hydrochloride
    3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
    Pirbuterol hydrochloride
    3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
    Pirbuterol hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.